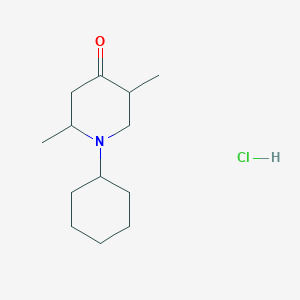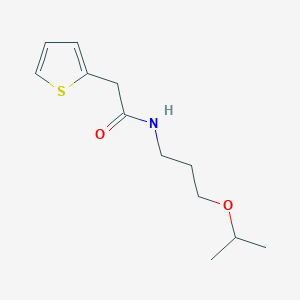
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride, also known as CPP or Nocaine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic analog of cocaine that has similar properties but lacks the addictive and harmful effects of the illicit drug. CPP has been used in various studies to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction and other related disorders. In
Mécanisme D'action
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other stimulant drugs, but this compound lacks the high affinity for the dopamine transporter that is responsible for the addictive properties of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of cocaine and other stimulant drugs, but to a lesser degree. This compound increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and mood elevation. It also increases heart rate, blood pressure, and body temperature, and can cause dilation of the pupils and constriction of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has several advantages as a tool for scientific research. It is a synthetic analog of cocaine that lacks the addictive and harmful effects of the illicit drug, making it safer and more ethical to use in studies involving human subjects. It is also less expensive and easier to obtain than cocaine, which is a controlled substance. However, this compound has some limitations as well. Its effects are less potent and shorter-lasting than those of cocaine, which may limit its usefulness in certain types of studies. It also has some potential side effects, such as nausea, vomiting, and headache, which may affect the results of experiments.
Orientations Futures
There are several potential future directions for the use of 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride in scientific research. One area of interest is the development of new treatments for addiction and related disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a therapeutic agent for human subjects as well. Another area of interest is the use of this compound as a tool for investigating the neurobiological basis of learning and memory. This compound has been shown to enhance memory consolidation in animal models, and may have potential as a cognitive enhancer in humans. Finally, this compound may be useful in studies on the effects of stress and anxiety on behavior and cognition, as it has been shown to modulate the stress response in animal models.
Méthodes De Synthèse
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride can be synthesized through a multi-step process starting from cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This compound is then reacted with acetic anhydride to form N-methylcyclohexylacetamide, which is further reacted with hydrochloric acid to yield this compound hydrochloride. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has been extensively studied for its potential use in scientific research, particularly in the field of addiction and related disorders. It has been used as a tool to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction. This compound has also been used in studies on the effects of stress and anxiety on behavior and cognition, as well as in research on the neurobiological basis of learning and memory.
Propriétés
IUPAC Name |
1-cyclohexyl-2,5-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12;/h10-12H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPEIACMPHBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C2CCCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)

![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)